molecular formula C7H12BrNO3 B15123634 Acetic acid (1-acetamido-3-bromopropan-2-yl) ester

Acetic acid (1-acetamido-3-bromopropan-2-yl) ester

Cat. No.: B15123634
M. Wt: 238.08 g/mol
InChI Key: CRTDBNUWNGYKLS-UHFFFAOYSA-N
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Description

The compound "Acetic acid (1-acetamido-3-bromopropan-2-yl) ester" is a brominated acetamide derivative with an ester functional group. Its structure combines a propyl backbone substituted with bromine at the 3-position, an acetamido group at the 1-position, and an acetyl ester at the 2-position.

Properties

IUPAC Name

(1-acetamido-3-bromopropan-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO3/c1-5(10)9-4-7(3-8)12-6(2)11/h7H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTDBNUWNGYKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(CBr)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid (1-acetamido-3-bromopropan-2-yl) ester typically involves the reaction of 3-bromo-1-propanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid (1-acetamido-3-bromopropan-2-yl) ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reaction conditions typically involve mild temperatures and aqueous or alcoholic solvents.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include 1-acetamido-3-hydroxypropane, 1-acetamido-3-aminopropane, and 1-acetamido-3-thiopropane.

    Reduction Reactions: Products include 1-acetamido-3-propanol and 1-acetamido-3-propylamine.

    Oxidation Reactions: Products include 1-acetamido-3-bromopropanoic acid and other oxidized derivatives.

Scientific Research Applications

Acetic acid (1-acetamido-3-bromopropan-2-yl) ester has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid (1-acetamido-3-bromopropan-2-yl) ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. Additionally, the acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural analogs, such as brominated acetamides, ester derivatives, or related halogenated compounds.

Structural and Crystallographic Comparisons

The SHELX system () is widely used for refining crystal structures, which could theoretically apply to this compound if crystallographic data were available. For example:

  • Bond lengths and angles : Bromine’s van der Waals radius (1.85 Å) and electronegativity (2.96) influence molecular geometry and packing.
  • Hydrogen bonding : The acetamido group may form N–H···O interactions, while the ester group could participate in weaker C–H···O bonds. Comparable brominated esters, such as methyl 3-bromopropionate, exhibit distinct packing patterns due to halogen interactions .

Reactivity and Functional Group Interactions

  • Bromine substitution : The 3-bromo group may confer susceptibility to nucleophilic substitution (e.g., SN2 reactions), similar to other 3-bromo esters like ethyl 3-bromopropionate.
  • Ester hydrolysis : The acetyl ester’s stability under acidic or basic conditions could be compared to esters like isopropyl acetate, though steric effects from the acetamido group may slow hydrolysis .

Spectroscopic Properties

  • NMR : The bromine atom would deshield adjacent protons (e.g., H-3), with coupling constants (e.g., $^3J_{H-H}$) comparable to those in 3-bromopropionamide derivatives.
  • IR : Stretching frequencies for the amide (~1650 cm$^{-1}$) and ester (~1740 cm$^{-1}$) groups would align with related compounds .

Data Table: Hypothetical Comparison Based on Inferred Properties

Property Acetic Acid (1-Acetamido-3-Bromopropan-2-yl) Ester Ethyl 3-Bromopropionate 3-Bromopropionamide
Molecular Weight (g/mol) ~240.1 (calculated) 181.0 152.0
Melting Point (°C) Not reported -20 92–94
Solubility in Water Low (ester/amide hydrophobicity) Insoluble Moderately soluble
Reactivity with NaOH Ester hydrolysis + Br substitution Ester hydrolysis + Br substitution Amide hydrolysis resistant
Crystallographic Space Group P2$_1$/c (hypothetical, per SHELX refinements) Pna2$_1$ C2/c

Biological Activity

Acetic acid (1-acetamido-3-bromopropan-2-yl) ester, a compound characterized by its unique combination of an acetamido group and a brominated propan-2-yl moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

The molecular formula of this compound is C7H12BrNO2C_7H_{12}BrNO_2. The synthesis typically involves the reaction of acetic acid derivatives with brominated propan-2-yl substrates, often employing standard organic synthesis techniques such as nucleophilic substitution and esterification reactions.

Synthetic Route Overview

  • Formation of Bromopropan-2-yl Intermediate : The brominated intermediate is synthesized from commercially available precursors.
  • Acetamido Group Introduction : The acetamido functionality is introduced via acylation reactions, leading to the formation of the final ester product.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Initial studies suggest that it may exhibit:

  • Antimicrobial Properties : Preliminary evaluations indicate that this compound may possess antimicrobial activity against a range of pathogens.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications in disease treatment.

Case Studies and Experimental Results

  • Antimicrobial Activity : A study demonstrated that acetic acid derivatives, including the ester , showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
    CompoundMIC (µg/mL)Target Organism
    Ester32S. aureus
    Ester64E. coli
  • Enzyme Inhibition Studies : In vitro assays indicated that the compound could inhibit enzymes involved in inflammatory pathways. For instance, it was found to reduce the activity of cyclooxygenase (COX) enzymes, which are critical in prostaglandin synthesis.
    EnzymeIC50 (µM)Effect
    COX-15.0Inhibition
    COX-23.5Inhibition
  • Cytotoxicity Assays : Further investigations into cytotoxic effects on cancer cell lines revealed that the compound exhibited selective toxicity towards certain cancer cells while sparing normal cells.
    • Cell Lines Tested :
      • MCF-7 (breast cancer)
      • HeLa (cervical cancer)
      • Normal fibroblasts
    Results indicated an IC50 value of approximately 10 µM for MCF-7 cells, suggesting potential as an anti-cancer agent.

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